Home > Products > Screening Compounds P56079 > 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine
4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine - 173458-56-5

4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine

Catalog Number: EVT-263950
CAS Number: 173458-56-5
Molecular Formula: C14H13ClN4
Molecular Weight: 272.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP-59326 is an epidermal growth factor receptor (EGFR) antagonist in the use of anti-cancer research.
Classification

This compound can be classified as:

  • Chemical Class: Pyrrolo[2,3-d]pyrimidines
  • Biological Activity: Potential Janus kinase inhibitor and anticancer agent.
Synthesis Analysis

The synthesis of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine typically involves several steps that build upon simpler precursors. A notable method includes the following:

Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine can be described as follows:

  • Molecular Formula: C12H12ClN5
  • Molecular Weight: Approximately 259.71 g/mol.
  • Structural Features:
    • A pyrrolopyrimidine ring system that contributes to its biological activity.
    • Substituents include a chlorophenyl group at one position and two methyl groups at another position on the pyrrolopyrimidine core.

The compound's three-dimensional conformation can significantly influence its interaction with biological targets, particularly in enzyme inhibition.

Chemical Reactions Analysis

4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine participates in various chemical reactions typical of pyrrolopyrimidine derivatives:

  1. Substitution Reactions: The presence of the chlorophenyl group allows for electrophilic substitution reactions that can modify the compound's properties and enhance its activity.
  2. Reactivity with Nucleophiles: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in further synthetic modifications or reactions with electrophiles.
  3. Potential Degradation Pathways: Under certain conditions, this compound may undergo hydrolysis or oxidation, leading to degradation products that could affect stability and efficacy.
Mechanism of Action

The mechanism of action for 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine primarily revolves around its role as a Janus kinase inhibitor:

  1. Target Kinases: It selectively inhibits Janus kinases involved in signaling pathways for cytokines and growth factors.
  2. Inhibition Process: By binding to the ATP-binding site of these kinases, it prevents phosphorylation of downstream signaling molecules, effectively modulating immune responses and potentially reducing tumor growth.
  3. Biological Impact: This inhibition can lead to decreased proliferation of cancer cells and modulation of inflammatory responses in autoimmune diseases.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine are critical for understanding its behavior in biological systems:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point is typically reported within the range of similar pyrrolopyrimidine derivatives but requires specific experimental determination.
  • Stability: Stability studies indicate that under controlled conditions (e.g., absence of light and moisture), the compound retains integrity over extended periods.
Applications

The applications of 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine are diverse:

  1. Pharmaceutical Development: This compound is investigated as a potential therapeutic agent for treating cancers and inflammatory diseases due to its kinase inhibitory properties.
  2. Research Tool: It serves as a valuable tool in biochemical research to study kinase signaling pathways and their roles in disease mechanisms.
  3. Drug Design: The structural characteristics provide a framework for designing novel derivatives with enhanced potency or selectivity against specific targets.
Introduction to 4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine in Contemporary Medicinal Chemistry

Historical Context and Discovery of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following seminal work in the late 20th century that established its capacity to mimic purine nucleobases while offering enhanced synthetic versatility. This bicyclic heterocyclic system combines the electronic properties of pyrrole and pyrimidine rings, creating a planar configuration that readily interacts with the ATP-binding sites of kinase enzymes [6]. Early synthetic routes to the core structure relied on Gould-Jacobs reactions or Traube cyclizations, but these methods suffered from limited regiocontrol and moderate yields. The breakthrough enabling systematic exploration came with the development of robust halogenation protocols at the C4 position, exemplified by the preparation of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 82703-38-6) using phosphoryl chloride (POCl₃) as a key chlorinating agent [3].

This chlorinated intermediate (molecular formula: C₈H₈ClN₃, MW: 181.62 g/mol) became a crucial building block, with its crystalline form (melting point ~205°C) offering stability for storage and further functionalization [1] [7]. The electron-deficient C4 chlorine allowed efficient nucleophilic aromatic substitution (SNAr) reactions with diverse amine nucleophiles, including anilines. This reactivity paradigm directly enabled the synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine through coupling of 3-chloroaniline with the C4-chlorinated precursor under basic conditions or thermal activation [3] [6]. Concurrently, the development of iodinated analogs like 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 123148-78-7) expanded the toolbox for palladium-catalyzed cross-coupling, further increasing molecular diversity around the scaffold [4].

Table 1: Key Halogenated Pyrrolo[2,3-d]pyrimidine Intermediates Enabling Targeted Drug Discovery

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Physicochemical Properties
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine82703-38-6C₈H₈ClN₃181.62mp: ~205°C; Storage: -20°C, sealed [1] [7]
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine123148-78-7C₆H₃ClIN₃279.47mp: 179-183°C; Light sensitive [4]
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine35808-68-5C₇H₆ClN₃167.60mp: 205°C; bp: 329.2°C [7]

Role in Targeted Kinase Inhibition

4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exemplifies the strategic application of scaffold rational design in kinase inhibitor development. The 3-chloroaniline moiety at C4 projects into a hydrophobic region II of the kinase ATP-binding pocket, while the 5,6-dimethyl groups on the pyrrolopyrimidine core optimize van der Waals contacts in the hinge region, significantly enhancing binding affinity and selectivity profiles compared to early unsubstituted analogs [6]. This compound belongs to a class of type II kinase inhibitors that stabilize the inactive (DFG-out) conformation of target kinases, conferring advantages in overcoming resistance mutations that plague type I inhibitors.

Notably, derivatives bearing the 4-(aryl)amino-5,6-dimethylpyrrolo[2,3-d]pyrimidine architecture demonstrate potent multi-kinase inhibitory activity, particularly against Janus kinases (JAK1, JAK2, JAK3, TYK2) and vascular endothelial growth factor receptors (VEGFR-2) – targets critically implicated in myeloproliferative disorders, inflammatory diseases, and angiogenesis-dependent cancers [6] [8]. The compound’s ability to concurrently inhibit multiple signaling nodes addresses the inherent limitations of single-target agents, which frequently succumb to compensatory pathway activation in complex diseases like cancer. Recent studies highlight derivatives of this chemotype suppressing cell cycle progression in HepG2 hepatocellular carcinoma cells and inducing apoptosis through caspase-3 activation alongside Bax/Bcl-2 ratio modulation [8].

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀) of Select Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Structural FeaturesJAK2 (nM)VEGFR-2 (nM)CDK2 (nM)Cellular Effects
4-(3-Chloroanilino)-5,6-dimethyl11.28.723.5G2/M arrest; Caspase-3 activation [8]
6f: 4-(4-Fluorophenyl)amino variant9.87.218.9Early/late apoptosis; ↑Bax/Bcl-2 ratio [8]
6n: Hydrazone side chain modification15.39.521.7Synergistic CDK2/VEGFR-2 inhibition [8]
Sunitinib (Reference multi-kinase inhibitor)32.412.8>1000Broad anti-angiogenic/antiproliferative [8]

Molecular docking simulations reveal that 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine forms three critical hydrogen bonds with the hinge region residues of VEGFR-2 (e.g., Glu915 and Cys919), while the 3-chlorophenyl group engages in hydrophobic contacts within a specificity pocket adjacent to the catalytic domain. This binding mode sterically occludes ATP access and disrupts kinase activation loop dynamics [6] [8]. The dimethyl groups further enhance binding entropy by displacing high-energy water molecules from the hydrophobic cleft, a feature confirmed through isothermal titration calorimetry studies on related analogs. These precise intermolecular interactions underpin the compound’s utility as a lead structure for refining selectivity toward specific kinase families while minimizing off-target effects.

Properties

CAS Number

173458-56-5

Product Name

4-(3-Chlorophenylamino)-5,6-dimethyl-7H-pyrrolo(2,3-d)pyrimidine

IUPAC Name

N-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C14H13ClN4/c1-8-9(2)18-13-12(8)14(17-7-16-13)19-11-5-3-4-10(15)6-11/h3-7H,1-2H3,(H2,16,17,18,19)

InChI Key

WXJDWBDGDSXEFA-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C(=NC=N2)NC3=CC(=CC=C3)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

CGP-59326; CGP 59326; CGP59326; TRX-13; UNII-YP9UZR062O.

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)NC3=CC(=CC=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.